![molecular formula C14H18BFO2 B12497165 2-[2-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12497165.png)

2-[2-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

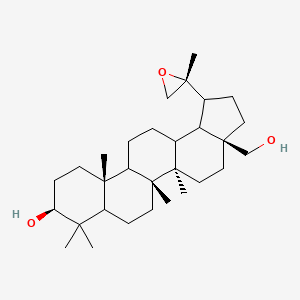

Le 2-[2-(4-fluorophényl)éthényl]-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane est un composé organique qui appartient à la classe des dérivés d'acide boronique. Ce composé est caractérisé par la présence d'un atome de bore dans un cycle dioxaborolane, qui est substitué par un groupe 4-fluorophényle et un groupe éthényle. Il est couramment utilisé en synthèse organique, en particulier dans les réactions de couplage croisé telles que le couplage de Suzuki-Miyaura.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-[2-(4-fluorophényl)éthényl]-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane implique généralement la réaction du 4-fluorostyrène avec le bis(pinacolato)diboron en présence d'un catalyseur au palladium. La réaction est réalisée sous atmosphère inerte, généralement azote ou argon, et nécessite une base telle que le carbonate de potassium. Le mélange réactionnel est chauffé à une température d'environ 80-100°C pendant plusieurs heures pour assurer une conversion complète.

Méthodes de production industrielle

À l'échelle industrielle, la production de ce composé suit des voies de synthèse similaires mais avec des conditions réactionnelles optimisées pour améliorer le rendement et la pureté. L'utilisation de réacteurs à flux continu et de systèmes automatisés permet un meilleur contrôle des paramètres réactionnels, conduisant à des procédés de production plus efficaces.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-[2-(4-fluorophényl)éthényl]-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane subit différents types de réactions chimiques, notamment :

Oxydation : L'atome de bore peut être oxydé pour former des acides boroniques ou des esters borates.

Réduction : Le groupe éthényle peut être réduit en groupe éthyle par des réactions d'hydrogénation.

Substitution : L'atome de fluor sur le cycle phényle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou perborate de sodium en présence d'une base.

Réduction : Gaz hydrogène avec un catalyseur au palladium ou au platine.

Substitution : Méthylate de sodium ou tert-butylate de potassium dans un solvant aprotique polaire comme le diméthylsulfoxyde (DMSO).

Principaux produits

Oxydation : Acides boroniques ou esters borates.

Réduction : 2-[2-(4-éthylphényl)éthényl]-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane.

Substitution : Divers dérivés phényliques substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Le 2-[2-(4-fluorophényl)éthényl]-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans les réactions de couplage de Suzuki-Miyaura pour former des liaisons carbone-carbone.

Biologie : Employé dans la synthèse de molécules biologiquement actives et de produits pharmaceutiques.

Médecine : Utilisé dans le développement de médicaments contenant du bore et comme précurseur pour les agents de capture neutronique du bore (BNCT).

Industrie : Appliqué dans la production de matériaux avancés, tels que les polymères et les composants électroniques.

Mécanisme d'action

Le mécanisme d'action du 2-[2-(4-fluorophényl)éthényl]-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane implique principalement son rôle de source de bore dans les réactions de couplage croisé. L'atome de bore forme un complexe avec le catalyseur au palladium, facilitant le transfert du groupe aryle ou vinyle au partenaire de couplage. Ce processus implique la formation d'un intermédiaire ester borate, qui subit une transmétallation et une élimination réductrice pour former le produit souhaité.

Applications De Recherche Scientifique

2-[2-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of boron-containing drugs and as a precursor for boron neutron capture therapy (BNCT) agents.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mécanisme D'action

The mechanism of action of 2-[2-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron source in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the coupling partner. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to form the desired product.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-[2-(4-fluorophényl)éthényl]-5-thiophène-2-yl-1,3,4-oxadiazole

- N-(2-fluoro-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)-3-méthyl-butanamide

Unicité

Le 2-[2-(4-fluorophényl)éthényl]-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane est unique en raison de sa combinaison spécifique d'un cycle dioxaborolane contenant du bore et d'un groupe 4-fluorophényle. Cette structure confère une réactivité et une stabilité distinctes, la rendant particulièrement utile dans les réactions de couplage croisé et autres applications synthétiques.

Propriétés

IUPAC Name |

2-[2-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRAXVMUDOVAOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(methoxymethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12497084.png)

![2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B12497090.png)

![Ethyl 5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497092.png)

![Ethyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B12497101.png)

![diethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)propanedioate](/img/structure/B12497104.png)

![[2-oxo-2-[2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B12497106.png)

![5-(2-chlorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497129.png)

![N-(2,4-dimethylpentan-3-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497138.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopiperidine-2-carboxylic acid](/img/structure/B12497154.png)

![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12497156.png)

![N-{2-[(2-aminoethyl)carbamoyl]ethyl}-2,4-dihydroxy-3,3-dimethylbutanamide](/img/structure/B12497158.png)